
Antibacterial agent 185
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It works by inhibiting the polymerization and bundling of filamentous temperature-sensitive mutant Z (FtsZ) through increased GTP hydrolysis . This compound exhibits narrow-spectrum activity, making it a promising candidate for targeted antibacterial therapies.
Méthodes De Préparation
The synthesis of antibacterial agent 185 involves several steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions starting from readily available precursors. The key steps include bromination, thioether formation, and esterification.
Reaction Conditions: The bromination step typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Thioether formation involves the reaction of a brominated intermediate with a thiol compound under basic conditions. Esterification is achieved using an alcohol and a carboxylic acid derivative in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Antibacterial agent 185 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions: Typical reagents include N-bromosuccinimide for bromination, thiols for thioether formation, and carboxylic acids for esterification. Reaction conditions often involve solvents like dichloromethane, bases like sodium hydroxide, and catalysts like sulfuric acid.
Major Products: The major products formed from these reactions include brominated intermediates, thioethers, esters, sulfoxides, sulfones, alcohols, and amines.
Applications De Recherche Scientifique
Antibacterial agent 185 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of antibacterial agents. Researchers explore its chemical properties and potential modifications to enhance its efficacy.
Biology: The compound is used to study the mechanisms of bacterial cell division and the role of FtsZ in this process. It serves as a tool for investigating the effects of antibacterial agents on bacterial growth and survival.
Medicine: this compound is being investigated for its potential use in treating bacterial infections, particularly those caused by Streptococcus pneumoniae. Its narrow-spectrum activity makes it a candidate for targeted therapies with reduced side effects.
Industry: The compound is explored for its potential use in developing antibacterial coatings and materials. It may be incorporated into medical devices, textiles, and other products to prevent bacterial contamination and infection.
Mécanisme D'action
The mechanism of action of antibacterial agent 185 involves the inhibition of FtsZ polymerization and bundling. FtsZ is a key protein involved in bacterial cell division, and its inhibition disrupts the formation of the Z-ring, which is essential for cytokinesis. By increasing GTP hydrolysis, the compound prevents the proper assembly of FtsZ filaments, leading to cell division failure and bacterial death . This mechanism targets a critical process in bacterial cells, making it an effective antibacterial agent.
Comparaison Avec Des Composés Similaires
Antibacterial agent 185 can be compared with other similar compounds:
Similar Compounds: Other compounds that inhibit FtsZ polymerization include PC190723, TXA707, and Zantrin Z3.
Uniqueness: Unlike broad-spectrum antibiotics, this compound exhibits narrow-spectrum activity, specifically targeting Streptococcus pneumoniae. This reduces the risk of disrupting beneficial microbiota and minimizes the development of resistance.
Comparison: Compared to other FtsZ inhibitors, this compound has shown higher potency and specificity. Its unique chemical structure and mechanism of action make it a valuable addition to the arsenal of antibacterial agents.
Propriétés
Formule moléculaire |
C18H17BrN2O3S |
|---|---|
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
ethyl 6-bromo-2-[(4-methoxyphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H17BrN2O3S/c1-3-24-18(22)17-15(20-16-9-4-12(19)10-21(16)17)11-25-14-7-5-13(23-2)6-8-14/h4-10H,3,11H2,1-2H3 |
Clé InChI |
CCYSHGDZDHFAAR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)CSC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
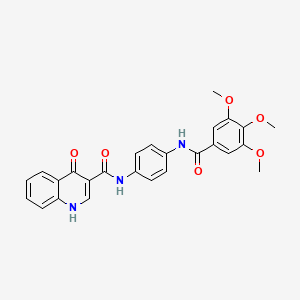
![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)

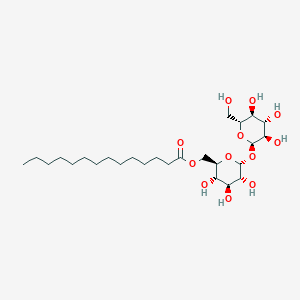
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12372942.png)
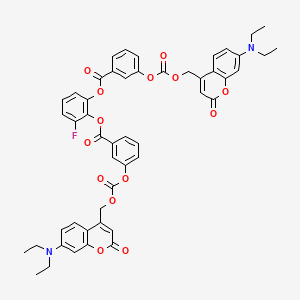
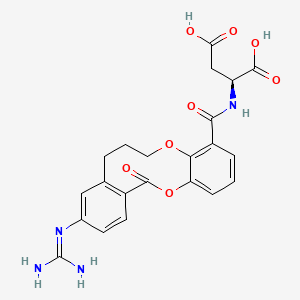
![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)
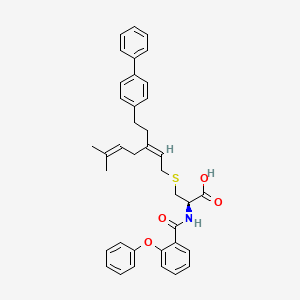
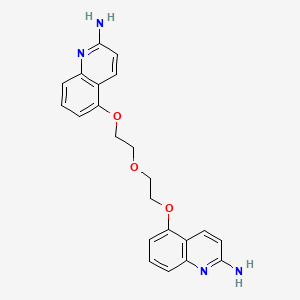
![(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B12372976.png)
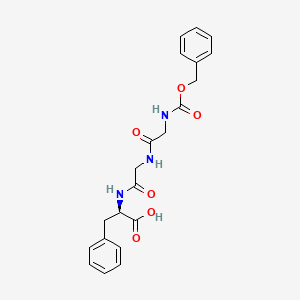
![disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372988.png)
